Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Overview
Description
Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C20H19NO3 and its molecular weight is 321.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Functional Group Protection
Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate plays a significant role in organic synthesis, particularly in the selective O-benzylation of 2-oxo-1,2-dihydropyridines. This process is crucial for the synthesis of natural products and biologically active molecules. A novel ternary system involving ZnO, ZnCl2, and N,N-diisopropylethylamine (DIEA) has been found effective for this purpose, facilitating the production of various O-benzyl products under mild conditions. These products are important synthetic intermediates in the protection of functional groups, representing a new method for O-benzylation of 2-oxo-1,2-dihydropyridines (Zhou et al., 2018).
Potential in Calcium Channel Modulation
Compounds related to this compound, such as certain 1,4-dihydropyridine derivatives, have shown potential as calcium-channel antagonists. These compounds exhibit distinct molecular structures that may contribute to their calcium modulatory properties. The configuration of these molecules, including the orientation of substituted benzene rings and the conformation of their dihydropyridine rings, could be critical in their biological activity (Linden et al., 2011).
Pseudopeptide Foldamer Development
The compound has been used in the construction of pseudopeptide foldamers, specifically as a building block for homo-oligomers. These structures show potential in various applications due to their robust template and unique three-dimensional conformations stabilized by intramolecular hydrogen bonds (Tomasini et al., 2003).
Synthesis of Piperidines and Dihydropyridines
The compound has been utilized in the stereo- and regiocontrolled construction of trisubstituted piperidines using a TpMo(CO)(2)(dihydropyridine) scaffold. This methodology allows for the preparation of various substituted tetrahydropyridines in a controlled manner, which is important for the development of new pharmaceuticals and other functional materials (Moretto & Liebeskind, 2000).
Microwave-Assisted Solvent-Free Synthesis
It has been used in microwave-assisted solvent-free organic reactions for the synthesis of 4-oxo-tetrahydropyridine derivatives. This approach represents an efficient and environmentally friendly method for the synthesis of these compounds, which are valuable in various chemical and pharmaceutical applications (Panunzio et al., 2004).
Properties
IUPAC Name |
benzyl 2-benzyl-4-oxo-2,3-dihydropyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c22-19-11-12-21(18(14-19)13-16-7-3-1-4-8-16)20(23)24-15-17-9-5-2-6-10-17/h1-12,18H,13-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPWUCAZPYCXLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C=CC1=O)C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597604 | |
Record name | Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150708-76-2 | |
Record name | Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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